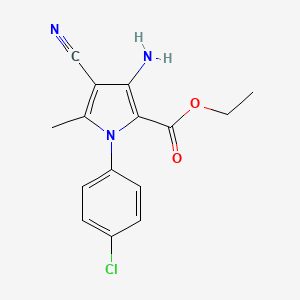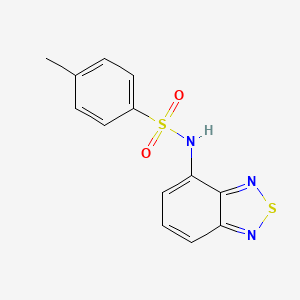![molecular formula C19H25N3O4 B5656701 4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5656701.png)
4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone" is part of a class of chemicals known for their interactions with biological systems, particularly through serotonin receptors. However, the specific compound does not have direct research associated with it, so I will reference related compounds to provide context.
Synthesis Analysis
The synthesis of compounds similar to "4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone" involves multi-step chemical reactions, starting from basic building blocks like pyridinyl piperazines and methoxybenzyl derivatives. These are often constructed through reactions involving ethylene and carbon monoxide under the presence of rhodium catalysts, indicating complex synthesis pathways involving carbonylation at specific C-H bonds (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds in this category typically includes a piperazine ring, a pyrrolidinyl group, and methoxybenzyl moiety. These structures allow for various interactions with biological targets, particularly with central nervous system receptors. The presence of these functional groups suggests the compound's ability to cross the blood-brain barrier and interact with neuronal receptors (Plenevaux et al., 2000).
Chemical Reactions and Properties
Related compounds demonstrate stability in physiological conditions and the ability to undergo metabolic processes, maintaining structural integrity in biological environments. These reactions often involve minor modifications in the body without breaking down the core structure, maintaining the ability to interact with target receptors (Zhuang et al., 1994).
Physical Properties Analysis
Compounds of this nature typically exhibit solid-state structures that can be significantly influenced by intermolecular interactions, particularly hydrogen bonding. This impacts their solubility, stability, and overall physical behavior under different environmental conditions (Kuleshova et al., 2000).
Chemical Properties Analysis
The chemical properties include high affinity and selectivity towards specific receptors, such as serotonin receptors, reflected in their binding affinities in biological assays. The compound's functional groups, such as the methoxybenzyl and pyrrolidinyl carbonyl, contribute significantly to its interaction with biological targets, affecting its pharmacological profile (Zhuang et al., 1998).
Propiedades
IUPAC Name |
4-(1-ethyl-5-oxopyrrolidine-3-carbonyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-20-12-15(10-17(20)23)19(25)22-8-7-21(18(24)13-22)11-14-5-4-6-16(9-14)26-2/h4-6,9,15H,3,7-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFPBJWUKSDMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CCN(C(=O)C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)
![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)


![1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)

![1-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)
![(3R*,4R*)-3-cyclobutyl-1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5656656.png)
![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5656657.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5656678.png)

![N-{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5656693.png)
![7-methoxy-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5656707.png)